N-1-adamantyl-N'-(3-phenylpropyl)urea
Overview
Description
N-1-adamantyl-N’-(3-phenylpropyl)urea is a compound that combines the unique structural features of adamantane and phenylpropyl groups Adamantane is a polycyclic hydrocarbon known for its stability and rigidity, while the phenylpropyl group adds aromaticity and flexibility to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-1-adamantyl-N’-(3-phenylpropyl)urea typically involves the reaction of 1-adamantylamine with 3-phenylpropyl isocyanate. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran, under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the urea linkage is complete .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-1-adamantyl-N’-(3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form adamantanone derivatives.
Reduction: The phenylpropyl group can be reduced to form cyclohexylpropyl derivatives.
Substitution: The aromatic ring in the phenylpropyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents like bromine or nitrating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Adamantanone derivatives.
Reduction: Cyclohexylpropyl derivatives.
Substitution: Halogenated or nitrated phenylpropyl derivatives.
Scientific Research Applications
N-1-adamantyl-N’-(3-phenylpropyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting soluble epoxide hydrolase (sEH).
Medicine: Explored for its potential therapeutic effects in treating diseases such as hypertension and inflammation.
Industry: Utilized in the development of advanced materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of N-1-adamantyl-N’-(3-phenylpropyl)urea involves its interaction with specific molecular targets. For instance, as an inhibitor of soluble epoxide hydrolase, it binds to the enzyme’s active site, preventing the hydrolysis of epoxides to diols. This inhibition can modulate the levels of bioactive lipids, thereby exerting anti-inflammatory and antihypertensive effects .
Comparison with Similar Compounds
- N-(1-adamantyl)-N’-(4-guanidinobenzyl)urea
- 1-(Adamantan-1-yl)-3-(3-fluorophenyl)urea
- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea
Comparison: N-1-adamantyl-N’-(3-phenylpropyl)urea is unique due to the combination of the adamantyl and phenylpropyl groups, which confer distinct physicochemical properties. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, influencing its biological activity and therapeutic potential .
Properties
IUPAC Name |
1-(1-adamantyl)-3-(3-phenylpropyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c23-19(21-8-4-7-15-5-2-1-3-6-15)22-20-12-16-9-17(13-20)11-18(10-16)14-20/h1-3,5-6,16-18H,4,7-14H2,(H2,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHYGFYTVIBNSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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